7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

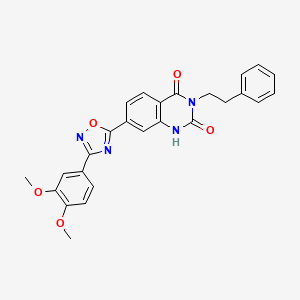

7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and a phenethyl moiety at the N-3 position of the quinazoline core. The compound’s structure combines electron-donating methoxy groups with the rigid oxadiazole heterocycle, which may enhance binding interactions in biological systems.

Properties

Molecular Formula |

C26H22N4O5 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-33-21-11-9-17(15-22(21)34-2)23-28-24(35-29-23)18-8-10-19-20(14-18)27-26(32)30(25(19)31)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |

InChI Key |

RYAMSJRDHSHHPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazoline core, the introduction of the phenethyl group, and the construction of the oxadiazole ring. Common synthetic methods involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The phenyl and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Studies have shown that quinazoline derivatives can exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making this compound a potential candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

This analog replaces the 3,4-dimethoxyphenyl group with a 3-chlorophenyl substituent on the oxadiazole ring.

7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]quinazoline-2,4(1H,3H)-dione

This compound features a 4-chlorophenyl-oxadiazole group and a 3-methoxyphenylmethyl substituent at N-3. The chloro group at the para position may confer greater steric hindrance than the meta-chloro analog, while the methoxybenzyl group increases lipophilicity compared to phenethyl. No physicochemical data are reported, but the substitution pattern suggests distinct electronic and steric profiles compared to the parent compound .

Heterocyclic Derivatives with Varied Core Structures

Thiazolo[3,2-a]pyrimidine-3,6-dione Derivatives

describes 2-(3,4-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione, which shares methoxyphenyl and aromatic substituents but has a thiazolo-pyrimidine core. Key data include:

- Melting Point : 120–122°C

- IR Peaks : 1712 cm⁻¹ (C=O), 1674 cm⁻¹ (C=O)

- NMR : Multiple methoxy signals (δH 3.69–3.77) and aromatic proton resonances (δH 6.72–7.85).

The thiophene and thiazolo-pyrimidine moieties may enhance π-π stacking interactions compared to quinazoline-diones .

Substituent Effects on Physicochemical Properties

Key Observations :

- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) increase solubility in polar solvents compared to chloro groups (electron-withdrawing), which may enhance membrane permeability .

Research Findings and Implications

- Synthetic Feasibility : High yields (e.g., 83% for the thiazolo-pyrimidine-dione in ) suggest that methoxyphenyl-substituted heterocycles can be efficiently synthesized, which may extend to the target compound .

- Spectral Trends : IR carbonyl stretches near 1700 cm⁻¹ are consistent across dione-containing structures, confirming the stability of the diketone moiety .

- Biological Potential: While direct activity data are lacking, the prevalence of 1,2,4-oxadiazoles in bioactive molecules (e.g., kinase inhibitors) underscores the pharmacological relevance of these structural motifs .

Biological Activity

7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazoline core substituted with an oxadiazole moiety and a phenethyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Cytotoxicity Studies

A detailed examination of the cytotoxic effects was conducted using different cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical) | 45.2 ± 5.1 | Significant cytotoxicity observed |

| MCF-7 (Breast) | 62.3 ± 8.4 | Moderate cytotoxicity |

| A549 (Lung) | 38.7 ± 4.0 | High sensitivity to the compound |

| HCT116 (Colon) | 50.5 ± 6.0 | Comparable to standard chemotherapeutics |

These IC50 values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Anti-inflammatory Mechanisms

The anti-inflammatory activity was assessed through various assays measuring cytokine production and nitric oxide (NO) levels:

- Cytokine Inhibition : The compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- NO Production : Inhibition of NO production was noted at concentrations above 10 µM, suggesting a potential mechanism for its anti-inflammatory effects.

Antimicrobial Activity

Preliminary screening against bacterial strains revealed:

- Staphylococcus aureus : Inhibition zone of 15 mm at 100 µg/mL.

- Escherichia coli : Inhibition zone of 12 mm at the same concentration.

These results indicate that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

A recent study published in Medicinal Chemistry highlighted the use of this compound in a mouse model of cancer. The treatment group showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.